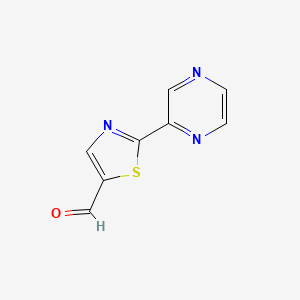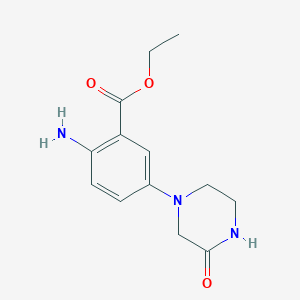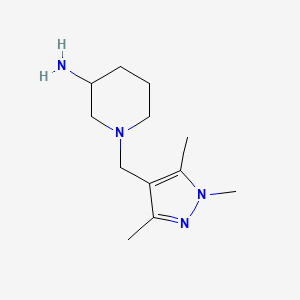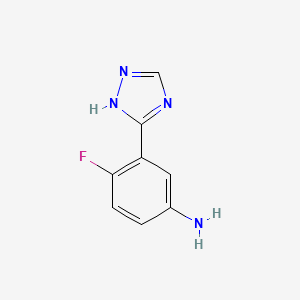
4-フルオロ-3-(1H-1,2,4-トリアゾール-3-イル)アニリン
概要
説明
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is a chemical compound with the molecular formula C8H7FN4. It is characterized by the presence of a fluorine atom, a triazole ring, and an aniline group.
科学的研究の応用
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
生化学分析
Biochemical Properties
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline, have been reported to inhibit enzymes such as kinases and lysine-specific demethylase 1 . These interactions are crucial for the compound’s biological activities, including its potential as an anticancer and antiviral agent.
Cellular Effects
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . Additionally, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline may modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, inhibiting their activity and leading to downstream effects on cellular processes. For instance, the inhibition of kinases by 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can result in the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline in in vitro or in vivo studies may result in cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing viral replication. At high doses, 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline may cause toxic or adverse effects, including damage to healthy cells and tissues . It is important to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its potential toxicity.
Metabolic Pathways
4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities . The effects of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline on metabolic flux and metabolite levels are important considerations in understanding its overall biochemical properties.
Transport and Distribution
The transport and distribution of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can affect its accumulation and activity in target cells and tissues.
Subcellular Localization
The subcellular localization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can influence its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the fluorine atom. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aniline derivatives with hydrazine and carbon disulfide can yield triazole intermediates, which can then be fluorinated using reagents such as N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
化学反応の分析
Types of Reactions
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
作用機序
The mechanism of action of 4-fluoro-3-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline
- 3-(5-Fluoro-1H-indol-2-yl)aniline
- 4-Fluoro-3-(1H-1,2,3-triazol-1-yl)aniline
Uniqueness
4-Fluoro-3-(1H-1,2,4-triazol-3-yl)aniline is unique due to the specific positioning of the fluorine atom and the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
特性
IUPAC Name |
4-fluoro-3-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-5(10)3-6(7)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKFTXMJOONOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NC=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine](/img/structure/B1444919.png)
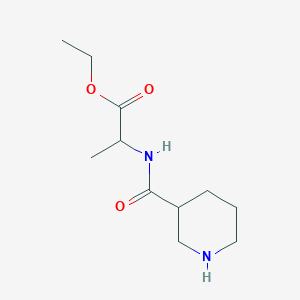
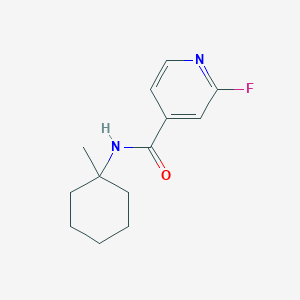
![4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde](/img/structure/B1444924.png)
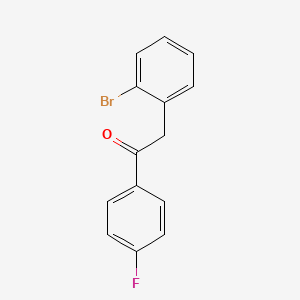

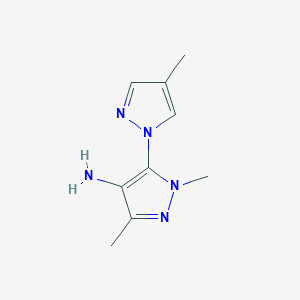
![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
